molecular formula C22H33N3O6 B001167 Cilazapril CAS No. 92077-78-6

Cilazapril

Cat. No.: B001167
CAS No.: 92077-78-6
M. Wt: 435.5 g/mol
InChI Key: JQRZBPFGBRIWSN-YOTVLOEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilazapril monohydrate is a hydrate that is the monohydrate of this compound. It is used for the treatment of hypertension and heart failure. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a prodrug. It contains a this compound.
This compound Monohydrate is a pyridazine angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is rapidly metabolized in the liver to cilazaprilat;  cilazaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. Cilazaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors) used for hypertension. It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat.

Scientific Research Applications

  • Effects on Cerebral Arterioles

    Cilazapril is more effective than hydralazine in reducing pial arteriolar pressure and external diameter of cerebral arterioles (Hajdu, Heistad, & Baumbach, 1991).

  • Treatment for Hypertension

    It is an effective and safe treatment for mild to moderate essential hypertension, with a total responder rate of 50-60% (Szucs & Schneeweiss, 1992).

  • Post-Myocardial Infarction Remodeling

    Following myocardial infarction (MI), this compound improved adverse remodeling processes, attenuating the progression of systolic and diastolic dysfunction, and prevented abnormal cardiac gene expression (Yoshiyama et al., 1998).

  • Chronic Hypoxic Pulmonary Hypertension

    It protects against chronic hypoxic pulmonary hypertension and hypoxemia in rats by suppressing lung injury caused by TNF and oxygen free radicals (Zhang Dm, Zou Xy, & Xin Dl, 1994).

  • Improving Artery Function in Hypertension

    this compound alters insulin resistance, reduces endothelium, reverts left ventricular hypertrophy, and improves artery function in patients with hypertension (Wang Gui-zhen, 2002).

  • Diabetic Hypertensive Conditions

    It normalizes endothelial alterations and decreases basement membrane thickness, potentially improving the blood-retinal barrier in diabetic hypertensive conditions (Dosso, Rungger‐Brändle, & Leuenberger, 2004).

  • Cardiac Hypertrophy and Coronary Vascular Reserve

    Chronic treatment with this compound can prevent the development of left ventricular hypertrophy and the decrease of coronary vascular reserve in spontaneously hypertensive rats (Clozel & Hefti, 1988).

  • As an ACE Inhibitor

    this compound is a potent, specific, and long-acting antihypertensive inhibitor of angiotensin-converting enzyme (ACE) (Natoff et al., 1985).

  • Renal Function in Hypertensive Diabetics

    Treatment with this compound improved both blood pressure control and renal function in hypertensive diabetics with chronic renal failure (Bursztyn, Kobrin, Fidel, & Ben-Ishay, 1991).

  • Free Radical Scavenging in Myocardial Ischaemia-Reperfusion

    It has free-radical-scavenging potential in a myocardial ischaemia-reperfusion model (Haklar et al., 1995).

  • Effects on Coronary Blood Flow in Hypertensive Rats

    this compound is the most effective drug in increasing maximal coronary blood flow in hypertensive rats (Clozel, Véniant, Hess, & Sprecher, 1991).

  • Influence on Restenosis After Angioplasty

    Long-term use at a dose of 5 mg b.i.d. does not prevent restenosis or favorably influence the overall clinical outcome after percutaneous transluminal coronary angioplasty (PTCA) (Wilkins, 1992).

  • Improvement of Myocardial Perfusion in Coronary Heart Disease

    this compound improves regional myocardial perfusion during exercise in patients with coronary heart disease (Gasic, Dudczak, Korn, & Kleinbloesem, 1990).

Mechanism of Action

Target of Action

Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting the production of angiotensin II, this compound indirectly affects several biochemical pathways. The primary pathway is the RAAS, where it reduces sodium and water reabsorption and decreases vasoconstriction . The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .

Pharmacokinetics

This compound is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By inhibiting ACE, this compound decreases sodium and water reabsorption and reduces vasoconstriction . These actions collectively result in a decrease in vascular resistance, leading to a reduction in blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture in the surrounding environment can affect the kinetic model of this compound degradation in the solid state . Additionally, the ingestion of food immediately before the administration of this compound can reduce the average peak plasma concentration of cilazaprilat by 29%, delay the peak by one hour, and reduce the bioavailability of cilazaprilat by 14% .

Safety and Hazards

Cilazapril may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is recommended to avoid breathing dust, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Prescribers in New Zealand are highly reliant on cilazapril as their “go-to” ACE inhibitor, but this prescribing is out of step with many other countries where this compound is infrequently used . From 1 May, 2021, this compound will no longer be funded for new patients . While this compound may be prescribed by endorsement to existing patients, this should be used as an opportunity to proactively switch patients to another ACE inhibitor, angiotensin II receptor blocker (ARB) or another medicine .

Biochemical Analysis

Biochemical Properties

Cilazapril is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . This compound causes an increase in plasma renin activity and a decrease in plasma angiotensin II and aldosterone concentrations . It interacts with ACE, inhibiting the conversion of angiotensin I to the vasoconstrictor angiotensin II .

Cellular Effects

This compound inhibits the production of angiotensin II, leading to decreased sodium and water reabsorption (via aldosterone) and decreased vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure . By doing so, it influences cell function by affecting cell signaling pathways related to fluid balance and blood pressure regulation .

Molecular Mechanism

This compound is a potent, reversible angiotensin-converting enzyme (ACE) inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This leads to a decrease in sodium and water reabsorption and a decrease in vasoconstriction .

Temporal Effects in Laboratory Settings

In humans, the maximum degree of ACE inhibition exceeded 90%, even after low doses of this compound (1.25mg) and was apparent about 2 to 3 hours after administration . ACE activity remained below baseline values for up to 72 hours after a single dose . Despite the long terminal phase elimination half-life of 40 to 50 hours, drug accumulation did not usually occur over 2 weeks’ administration, although some accumulation was noted in patients with congestive heart failure .

Dosage Effects in Animal Models

In animal models, single doses of this compound elicited a significant reduction of blood pressure which lasted about 6 hours . The antihypertensive effect was maximal 3 to 7 days after starting daily treatment .

Metabolic Pathways

This compound is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . This process involves the interaction with enzymes responsible for the hydrolysis of the prodrug. The resulting cilazaprilat then interacts with ACE, leading to the inhibition of the conversion of angiotensin I to angiotensin II .

Transport and Distribution

This compound is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat . Cilazaprilat is eliminated unchanged by the kidneys (91%) . The distribution of this compound and its active metabolite within cells and tissues is influenced by these transport processes .

Subcellular Localization

The subcellular localization of this compound and its active metabolite, cilazaprilat, is primarily extracellular due to their role in inhibiting the angiotensin-converting enzyme (ACE) located on the surface of cells, particularly endothelial cells

Properties

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZBPFGBRIWSN-YOTVLOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88768-40-5 (anhydrous)
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00238846
Record name Cilazapril monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92077-78-6
Record name Cilazapril monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92077-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILAZAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilazapril
Reactant of Route 2
Cilazapril
Reactant of Route 3
Reactant of Route 3
Cilazapril
Reactant of Route 4
Cilazapril
Reactant of Route 5
Reactant of Route 5
Cilazapril
Reactant of Route 6
Cilazapril
Customer
Q & A

Q1: What is Cilazapril and what is its mechanism of action?

A1: this compound is an orally administered, long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , ] It acts as a prodrug, being metabolized in the liver to its active metabolite, Cilazaprilat. [, , ] Cilazaprilat is a potent and specific inhibitor of ACE, with an IC50 of 1.9 nM in rabbit lung tissue. [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , , ]

Q2: How does this compound impact the renin-angiotensin-aldosterone system (RAAS)?

A2: this compound, through its active metabolite Cilazaprilat, inhibits ACE, leading to a decrease in angiotensin II levels. [, ] This decrease in angiotensin II results in reduced aldosterone secretion and an increase in plasma renin activity. [, ] This overall modulation of the RAAS contributes to its antihypertensive effects.

Q3: Does this compound affect regional blood flow?

A3: Yes, studies in spontaneously hypertensive rats (SHR) have shown that chronic this compound treatment can induce general peripheral vasodilation, leading to decreased regional vascular resistance in most organs, except the heart. [] Interestingly, this compound increased renal blood flow without affecting total cardiac output. []

Q4: Can this compound impact cardiac hypertrophy?

A4: Studies in SHR suggest that chronic this compound administration can prevent the development of cardiac hypertrophy. [] This effect is likely related to its blood pressure-lowering effect and potential preload- and afterload-reducing properties. []

Q5: Does this compound influence the fibrinolytic system?

A5: Research indicates that this compound may enhance fibrinolytic activity. [] This effect is thought to be linked to the drug's ability to stimulate the release of plasminogen activators from the vascular endothelium. []

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is rapidly absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, Cilazaprilat, in the liver. [, , ] The peak plasma concentration of Cilazaprilat is reached around 1.7 hours after oral administration of this compound. [] this compound exhibits a biphasic elimination profile, with a terminal half-life of around 45 hours. [] This long half-life allows for once-daily dosing. [, , , , ]

Q7: Does age affect the pharmacokinetics of this compound?

A7: Studies comparing elderly and young healthy volunteers found that while Cilazaprilat reaches higher peak plasma concentrations in the elderly, the overall age-related changes in Cilazaprilat pharmacokinetics and ACE inhibition are minimal. []

Q8: How does renal impairment affect this compound's pharmacokinetics?

A8: Similar to other ACE inhibitors, renal impairment influences the pharmacokinetics of this compound and Cilazaprilat, leading to increased plasma concentrations and prolonged half-lives, especially when creatinine clearance is below 15 mL/min. [] Dose adjustments are necessary for patients with renal impairment, particularly those on hemodialysis. [, ]

Q9: What are the clinical applications of this compound?

A10: this compound is clinically used for treating hypertension and congestive heart failure. [, , , , ] In hypertensive patients, this compound effectively lowers blood pressure, both as monotherapy and in combination with hydrochlorothiazide. [, , , , , , ] In congestive heart failure, this compound improves hemodynamic parameters and functional capacity. []

Q10: Does this compound offer benefits beyond blood pressure reduction in hypertension?

A11: Research suggests that this compound may provide additional benefits like improving aortic compliance and potentially reducing the risk of thromboembolic complications by enhancing fibrinolytic activity. [, ]

Q11: Are there any studies investigating the effect of this compound on atherosclerotic progression?

A12: Yes, a study on patients with coronary artery disease and carotid artery plaque showed that long-term this compound treatment significantly improved endothelial function and reduced carotid intima-media thickness, suggesting a potential beneficial effect on atherosclerotic progression. []

Q12: What is the safety profile of this compound?

A14: this compound has been shown to be generally well-tolerated in clinical trials. [, , , , ] The most common adverse effects reported include dizziness, cough, dyspnea, fatigue, angina pectoris, and headache. []

Q13: What is the relationship between this compound's structure and its activity?

A15: While the provided research does not delve deeply into specific structure-activity relationships for this compound, it does highlight that its conversion to the active diacid metabolite, Cilazaprilat, is crucial for its ACE inhibitory activity. [, ] This emphasizes the importance of the ester prodrug design for this compound's pharmacokinetic and pharmacodynamic profile.

Q14: Are there any studies on developing transdermal delivery systems for this compound?

A16: Research exploring the transdermal delivery of this compound involved designing and synthesizing various ester-based prodrugs with improved physicochemical properties for skin permeation. [] These prodrugs were formulated into transdermal therapeutic systems (TTS) and showed promising results in terms of stability, formulate-ability, and skin permeability compared to oral this compound formulations, highlighting the potential for developing transdermal this compound therapies. []

Q15: What analytical techniques are commonly used to measure this compound and Cilazaprilat concentrations?

A17: Radioenzymatic methods have been widely employed to measure plasma Cilazaprilat concentrations and assess plasma ACE activity. [, , , , ] High-performance liquid chromatography (HPLC) methods coupled with ultraviolet detection (UV) have also been developed and validated for the simultaneous determination of this compound and Cilazaprilat in human plasma. [] These methods offer sensitive and specific quantification of the drug and its active metabolite for pharmacokinetic and bioequivalence studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.